Bienvenue dans la boutique en ligne BenchChem!

Elloramycin C

Antitumor activity Leukemia cell lines Glycosylation-activity relationship

Elloramycin C is a tetracyclic aromatic polyketide belonging to the elloramycin family of anthracycline-type antibiotics, originally isolated from Streptomyces olivaceus Tü2353. Its aglycone core (elloramycinone) is structurally related to tetracenomycin C, featuring a characteristic 8-demethyltetracenomycin C scaffold decorated at the C-8 position with a permethylated L-rhamnose sugar moiety connected via a phenolic α-glycosidic linkage.

Molecular Formula C31H34O15
Molecular Weight 646.6 g/mol
Cat. No. B1246494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElloramycin C
Synonymselloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F
Molecular FormulaC31H34O15
Molecular Weight646.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)O)OC
InChIInChI=1S/C31H34O15/c1-11-18-13(9-15(19(11)28(38)43-6)46-29-24(42-5)22(34)23(41-4)12(2)45-29)8-14-20(21(18)33)27(37)31(44-7)17(32)10-16(40-3)26(36)30(31,39)25(14)35/h8-10,12,22-24,26,29,33-34,36,39H,1-7H3/t12-,22+,23-,24+,26+,29-,30+,31+/m0/s1
InChIKeyBYTSARCYBCNUGR-DHFIZRLHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elloramycin C: Anthracycline-Type Tetracyclic Polyketide for Antitumor Lead Discovery and Combinatorial Biosynthesis


Elloramycin C is a tetracyclic aromatic polyketide belonging to the elloramycin family of anthracycline-type antibiotics, originally isolated from Streptomyces olivaceus Tü2353 [1]. Its aglycone core (elloramycinone) is structurally related to tetracenomycin C, featuring a characteristic 8-demethyltetracenomycin C scaffold decorated at the C-8 position with a permethylated L-rhamnose sugar moiety connected via a phenolic α-glycosidic linkage [1]. The compound exhibits weak activity against Gram-positive bacteria and murine L1210 leukemia cells in vitro, but shows no in vivo efficacy against P388 leukemia . The elloramycin biosynthetic gene cluster has been fully characterized, revealing a uniquely flexible glycosyltransferase (ElmGT) that enables combinatorial biosynthesis of diverse glycosylated analogs—a key differentiator from other anthracycline-type scaffolds [2].

Why Elloramycin C Cannot Be Substituted by Tetracenomycin C or Other Elloramycin Congeners in Research Applications


Elloramycin C is defined by a specific glycosylation state—a permethylated L-rhamnose at C-8—that dictates its biological activity profile and distinguishes it from both the non-glycosylated tetracenomycin C scaffold and other elloramycin congeners (e.g., Elloramycin A, elloramycinone, 8-O-methylelloramycinone) [1]. Structure-activity relationship studies demonstrate that even minor alterations to the C-8 substituent (removal of the sugar, changes in methylation pattern, or transglycosylation to isoelloramycin) produce quantitatively distinct antiproliferative activities against murine L1210 leukemia cells [2]. Furthermore, the biosynthetic route to Elloramycin C depends on the sequential action of three specific O-methyltransferases (ElmMI, ElmMII, ElmMIII) that generate its unique permethylated sugar—a pathway that congener-producing strains lacking these tailoring enzymes cannot recapitulate [3]. Interchanging compounds from this family without accounting for these structural and biosynthetic differences compromises experimental reproducibility and invalidates comparative pharmacological conclusions.

Quantitative Differentiation Evidence for Elloramycin C vs. Closest Structural Analogs


Elloramycin C (Permethylated L-Rhamnosyl Glycoside) vs. Elloramycinone (Aglycone): Impact of C-8 Glycosylation on Antiproliferative Activity

In the original isolation and characterization study, Elloramycin C (reported as the glycosylated natural product elloramycin) was compared to its aglycone elloramycinone obtained by acidic hydrolysis. Elloramycin C displayed weak activity against murine L1210 leukemia stem cells, while the sugar moiety was identified as 2,3,4-tri-O-methyl-L-rhamnose [1]. The 1990 structure-activity relationship study by Rohr and Zeeck provided quantitative comparison: elloramycin (the glycosylated parent, equivalent to Elloramycin C) and elloramycinone (2) were tested in a proliferation inhibition assay against murine L1210 leukemia cells. The study further identified 8-O-methylelloramycinone (14)—a semi-synthetic derivative lacking the sugar but bearing a simple methoxy group at C-8—as the most active derivative in this series [2]. This establishes that the native permethylated rhamnose glycoside of Elloramycin C confers a distinct, though weaker, activity profile compared to both the aglycone and simplified C-8-substituted analogs.

Antitumor activity Leukemia cell lines Glycosylation-activity relationship

Elloramycin C vs. Tetracenomycin C: Biological Activity Paradox Where the Sugarless Scaffold Shows Superior Potency

Comparative profiling has revealed that tetracenomycin C, which lacks the C-8 glycosylation present in Elloramycin C, demonstrates stronger biological activity. Specifically, tetracenomycin C intercalates with DNA, and its antitumor potency exceeds that of the glycosylated elloramycins [1]. This observation was confirmed by MedChemExpress product datasheets which note that elloramycin (Elloramycin C) has only weak activity against L1210 leukemic cells and no effect on mouse leukemic P388 cells in vivo, whereas tetracenomycin C exhibits a distinct and more potent activity profile through its DNA-intercalating mechanism . The inverse relationship between glycosylation extent and potency in this scaffold family is a critical differential: Elloramycin C's value proposition is not superior intrinsic potency but rather its unique glycosylation architecture, which serves as a privileged starting point for glycodiversification and combinatorial biosynthetic derivatization [2].

Tetracenomycin C comparator Antitumor potency DNA intercalation

Elloramycin C Glycosyltransferase ElmGT: Broadened Sugar Substrate Flexibility as a Combinatorial Biosynthesis Tool Distinct from Congener Pathways

The glycosyltransferase ElmGT from the Elloramycin C biosynthetic pathway in S. olivaceus Tü2353 exhibits an unusual and well-characterized sugar substrate flexibility. Beyond its native substrate L-rhamnose, ElmGT has been experimentally demonstrated to transfer at least 6 different sugar moieties onto the 8-DMTC aglycone scaffold: L-digitoxose, D-glucose, L-olivose, L-rhodinose, D-mycarose, and a diolivosyl disaccharide [1] [2]. A dedicated study on ElmGT substrate specificity expanded this repertoire further to include NDP-L-digitoxose (first example of an NDP-L-sugar with an axial 3-OH group) and NDP-D-glucose (a non-deoxygenated sugar), generating the novel analogs 8-demethyl-8-L-digitoxosyltetracenomycin C and 8-demethyl-8-D-glucosyltetracenomycin C [3]. In contrast, many glycosyltransferases from related anthracycline pathways (e.g., those in the tetracenomycin C or mithramycin clusters) display far narrower substrate specificity—for example, the mithramycin pathway requires cooperative action of two glycosyltransferases (MtmGI and MtmGII) to achieve disaccharide transfer that ElmGT accomplishes alone [2].

Glycosyltransferase flexibility Combinatorial biosynthesis Sugar donor substrate specificity

Sequential Triple O-Methyltransferase Tailoring of the Elloramycin C Sugar Moiety: Defined Enzymatic Steps Absent in Tetracenomycin C and Elloramycinone Pathways

The biosynthesis of Elloramycin C uniquely requires three dedicated S-adenosylmethionine-dependent O-methyltransferases—ElmMI, ElmMII, and ElmMIII—that sequentially methylate the 2'-, 3'-, and 4'-hydroxy groups of the L-rhamnose moiety after glycosylation of the aglycone [1]. This sequential methylation cascade has been experimentally validated through heterologous coexpression studies: recombinant S. albus strains expressing elmMI, elmMII, and elmMIII together with L-rhamnose biosynthesis genes and the elmGT glycosyltransferase produced the fully permethylated Elloramycin C product, whereas omission of any methyltransferase gene yielded partially methylated intermediates [1]. In contrast, tetracenomycin C biosynthesis entirely lacks this deoxysugar methylation machinery—its pathway does not involve glycosylation or sugar methylation steps [2]. Elloramycinone (the aglycone) similarly lacks the sugar moiety entirely and therefore does not involve ElmMI/II/III activity [2]. The quantitative consequence is that the Elloramycin C pathway produces a uniquely permethylated glycoside product that is structurally inaccessible through tetracenomycin C or elloramycinone biosynthetic routes without heterologous introduction of the entire elmMI-II-III-GT cassette.

O-Methyltransferases Deoxysugar methylation Biosynthetic pathway specificity

Elloramycin C vs. Isoelloramycin: Anhydrous Trifluoroacetic Acid-Mediated Transglycosylation as a Unique Derivatization Entry Point

A notable chemical differentiation of Elloramycin C is its ability to undergo a unique transglycosylation reaction when treated with anhydrous trifluoroacetic acid (TFA), converting elloramycin (1, i.e., Elloramycin C) into isoelloramycin (10) [1]. This transformation is not a general property of the scaffold family—it depends specifically on the glycosidic linkage configuration present in the native Elloramycin C structure. Neither tetracenomycin C (which lacks the sugar moiety) nor 8-O-methylelloramycinone (which bears a simple methoxy group) can undergo this specific transglycosylation rearrangement [1]. Isoelloramycin (10) was characterized as a structurally distinct product whose biological activity profile differs from the parent Elloramycin C, providing a chemically accessible derivatization route unique to this glycosylated congener.

Transglycosylation Isoelloramycin Chemical derivatization

Ribosomal Translation Inhibition: Shared Mechanism of Elloramycin C and Tetracenomycin C via Large Ribosomal Subunit Binding with Differential Implications for Selectivity

Recent mechanistic studies have established that both tetracenomycins and elloramycins, including Elloramycin C, inhibit ribosomal translation by binding within the polypeptide exit channel of the large ribosomal subunit [1]. This shared mechanism places Elloramycin C in the same functional class as tetracenomycin C. However, the structural distinction—the presence of the bulky permethylated L-rhamnose moiety at C-8 in Elloramycin C versus the unadorned C-8 hydroxyl in tetracenomycin C—has significant implications for ribosomal binding kinetics and selectivity that remain to be fully quantified [1] [2]. The elloramycin-type compounds are typified by this 2',3',4'-tri-O-methyl-α-L-rhamnose appendage at the 8-position, which distinguishes them from the tetracenomycin-type compounds and may influence the compound's ability to traverse bacterial membranes or interact with the ribosomal exit tunnel [1].

Ribosomal inhibition Polypeptide exit channel Translation inhibitor

Elloramycin C: Validated Application Scenarios for Research Procurement and Industrial Use


Combinatorial Biosynthesis and Glycodiversification Platform Using ElmGT Glycosyltransferase

Elloramycin C's biosynthetic gene cluster, particularly the sugar-flexible glycosyltransferase ElmGT, enables systematic generation of glycosylated tetracenomycin analog libraries. Researchers can leverage ElmGT's demonstrated ability to transfer at least 6 structurally diverse sugars (L-rhamnose, L-digitoxose, D-glucose, L-olivose, L-rhodinose, D-mycarose, and a diolivosyl disaccharide) onto the 8-DMTC aglycone scaffold for structure-activity relationship studies [1]. This application is supported by multiple independent studies demonstrating successful heterologous expression of the elloramycin gene cluster in S. albus, S. lividans, and S. coelicolor hosts, with production of novel glycosylated analogs confirmed by NMR and mass spectrometry [2].

Chemical Derivatization via Unique Transglycosylation to Isoelloramycin

Elloramycin C undergoes a specific anhydrous TFA-mediated transglycosylation reaction to yield isoelloramycin, a transformation not accessible from non-glycosylated tetracenomycin C or 8-O-methylelloramycinone [1]. This provides a direct chemical derivatization route for exploring how alterations in the glycosidic linkage configuration affect biological activity, enabling SAR expansion without requiring enzymatic or biosynthetic manipulation.

Reference Standard for Studying Deoxysugar Methyltransferase Cascades (ElmMI/MII/MIII)

The Elloramycin C biosynthetic pathway contains the functionally validated triple methyltransferase system ElmMI, ElmMII, and ElmMIII, which sequentially methylate the 2'-, 3'-, and 4'-hydroxy positions of L-rhamnose [1]. This makes Elloramycin C and its biosynthetic intermediates valuable reference compounds for studying sequential deoxysugar O-methylation enzymology, with each partially methylated intermediate serving as a diagnostic standard for methyltransferase activity assays.

Ribosomal Translation Inhibitor Probe for Polypeptide Exit Channel Binding Studies

Elloramycin C belongs to the tetracenomycin/elloramycin class of ribosomal translation inhibitors that bind within the polypeptide exit channel of the large ribosomal subunit [1]. Its glycosylated scaffold provides a structurally distinct probe for ribosomal binding studies compared to the non-glycosylated tetracenomycin C. Researchers investigating the role of sugar moieties in ribosomal exit tunnel occupancy can employ Elloramycin C alongside tetracenomycin C to assess how C-8 glycosylation modulates binding kinetics and selectivity [1] [2].

Quote Request

Request a Quote for Elloramycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.